Benzovindiflupyr

Vue d'ensemble

Description

It is used to control a broad range of fungal diseases such as blight, mildew, rust, scab, and leaf spot on various crops including corn, soybean, ornamentals, and turf . This compound acts by inhibiting the succinate dehydrogenase mechanism of the citric acid cycle, which is a functional part of the tricarboxylic cycle .

Applications De Recherche Scientifique

Benzovindiflupyr has a wide range of applications in scientific research:

Chemistry: It is used to study the inhibition of succinate dehydrogenase and its effects on the citric acid cycle.

Medicine: While primarily used in agriculture, its mechanism of action provides insights into mitochondrial function and potential therapeutic targets.

Analyse Biochimique

Biochemical Properties

Benzovindiflupyr interacts with the succinate dehydrogenase (SDH) complex, a key enzyme in the tricarboxylic acid cycle and the mitochondrial electron transport chain . By inhibiting SDH, this compound disrupts energy metabolism within the fungal cells, leading to their death .

Cellular Effects

In studies conducted on earthworms, this compound was found to significantly inhibit the activities of respiratory chain complex II and succinate dehydrogenase (SDH), leading to a significant induction of reactive oxygen species (ROS) and lipid peroxidation (LPO) . This suggests that this compound can cause oxidative stress and damage to cellular proteins .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the succinate dehydrogenase pathway, which is crucial for fungal respiration . This inhibition leads to a disruption in energy production within the fungal cells, causing their death .

Temporal Effects in Laboratory Settings

This compound is not highly soluble in water nor is it volatile. Depending on local conditions, it can be very persistent in soil and aqueous systems . Its traces remaining in soil potentially trigger an ecotoxicological threat to soil organisms including earthworms .

Dosage Effects in Animal Models

In earthworms, different doses of this compound (0.1, 1, 5, and 10 mg kg−1) showed varying degrees of toxicity. Higher doses significantly inhibited the activities of respiratory chain complex II and SDH, induced oxidative stress, and caused damage to cellular proteins .

Metabolic Pathways

This compound acts by inhibiting the succinate dehydrogenase mechanism of the citric acid cycle, which is a functional part of the tricarboxylic cycle and is linked to the mitochondrial electron transport chain .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently limited. Given its mode of action and its persistence in soil and aqueous systems , it can be inferred that it may be transported and distributed within cells and tissues via normal metabolic pathways.

Subcellular Localization

The exact subcellular localization of this compound is not explicitly known. Given that its primary target is the succinate dehydrogenase complex, which is located in the inner mitochondrial membrane , it can be inferred that this compound likely localizes to the mitochondria within cells.

Méthodes De Préparation

The synthesis of Benzovindiflupyr involves several steps. One method includes the reaction of 5-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalene-naphthalene-9-phenol with phthalic anhydride under high-temperature molten conditions. This intermediate is then reacted with 3-difluoromethyl-1-methyl isophthalic acid H-pyrazoles-4-phosgenes in an organic solvent such as dichloromethane, resulting in this compound . The reaction conditions are mild and suitable for large-scale industrial production.

Analyse Des Réactions Chimiques

Benzovindiflupyr undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at the pyrazole ring or other functional groups. Common reagents used in these reactions include acetonitrile, hydrochloric acid, and cyclohexane.

Mécanisme D'action

Benzovindiflupyr exerts its effects by inhibiting the succinate dehydrogenase enzyme in the mitochondrial electron transport chain. This inhibition blocks the ubiquinone-binding sites, disrupting the citric acid cycle and leading to the death of fungal cells . The compound also damages the cell membrane, increasing mycelial electrolyte leakage .

Comparaison Avec Des Composés Similaires

Benzovindiflupyr is compared with other SDHI fungicides such as boscalid and isopyrazam. While all these compounds inhibit succinate dehydrogenase, this compound exhibits higher bioactivity and a broader spectrum of control against fungal diseases . Its unique structure, including the pyrazole-carboxamide moiety, contributes to its enhanced efficacy .

Conclusion

This compound is a potent fungicide with significant applications in agriculture and scientific research. Its unique mechanism of action and broad-spectrum activity make it a valuable tool in managing fungal diseases and studying mitochondrial function.

Propriétés

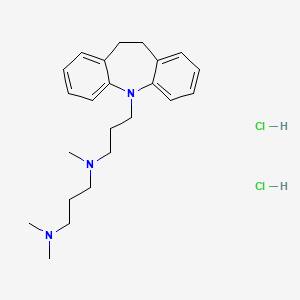

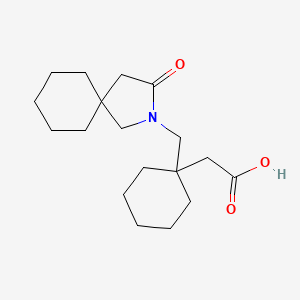

IUPAC Name |

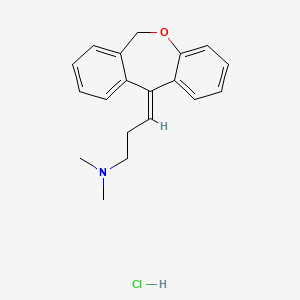

N-[11-(dichloromethylidene)-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2F2N3O/c1-25-7-11(15(24-25)17(21)22)18(26)23-12-4-2-3-8-9-5-6-10(13(8)12)14(9)16(19)20/h2-4,7,9-10,17H,5-6H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGEKHKTPTUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057930 | |

| Record name | Benzovindiflupyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072957-71-1 | |

| Record name | Benzovindiflupyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072957-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzovindiflupyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzovindiflupyr (ISO); N-[9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid](/img/structure/B602267.png)